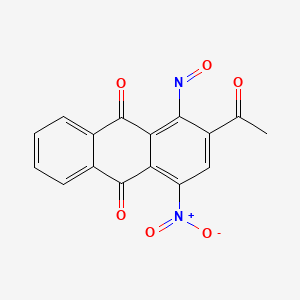

2-Acetyl-4-nitro-1-nitrosoanthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetyl-4-nitro-1-nitrosoanthraquinone is an organic compound with the molecular formula C16H8N2O6 and a molecular weight of 324.24 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in dyes, pigments, and pharmaceuticals . The structure of this compound includes an anthraquinone core substituted with acetyl, nitro, and nitroso groups, which contribute to its unique chemical properties .

Métodos De Preparación

The synthesis of 2-Acetyl-4-nitro-1-nitrosoanthraquinone typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 9-nitroanthracene . This intermediate is then subjected to further nitration and acetylation reactions under controlled conditions to yield the final product . Industrial production methods often involve the use of glacial acetic acid and concentrated nitric acid as reagents, with reaction temperatures carefully maintained to ensure high yield and purity .

Análisis De Reacciones Químicas

2-Acetyl-4-nitro-1-nitrosoanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in the formation of aminoanthraquinone derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Acetyl-4-nitro-1-nitrosoanthraquinone has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Acetyl-4-nitro-1-nitrosoanthraquinone involves its interaction with cellular proteins and enzymes. The nitro and nitroso groups can participate in redox reactions, affecting cellular oxidative stress pathways . Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity .

Comparación Con Compuestos Similares

2-Acetyl-4-nitro-1-nitrosoanthraquinone is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:

1,4-Diaminoanthraquinone: Known for its use in dye synthesis and biological studies.

2-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs.

9,10-Anthraquinone: A parent compound for many derivatives used in various industrial applications.

These compounds share the anthraquinone core but differ in their substituents, leading to variations in their chemical properties and applications.

Actividad Biológica

2-Acetyl-4-nitro-1-nitrosoanthraquinone (CAS No. 94199-58-3) is an anthraquinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H10N4O4

- Molecular Weight : 298.26 g/mol

- IUPAC Name : this compound

The compound features a nitro group and a nitroso group, which are crucial for its biological activity. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise in inducing apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

A comparative study demonstrated that this compound was more effective than some conventional chemotherapeutic agents in reducing cell viability in certain cancer types, thus positioning it as a candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules. The nitroso group is believed to play a key role in forming adducts with nucleophilic sites on proteins and DNA, potentially leading to modifications that disrupt normal cellular function.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or DNA repair processes.

- Induction of Apoptosis : By increasing ROS levels, it triggers apoptotic pathways, particularly in cancer cells.

- Membrane Disruption : Its amphiphilic nature might allow it to integrate into lipid membranes, causing destabilization.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Propiedades

Número CAS |

94199-58-3 |

|---|---|

Fórmula molecular |

C16H8N2O6 |

Peso molecular |

324.24 g/mol |

Nombre IUPAC |

2-acetyl-4-nitro-1-nitrosoanthracene-9,10-dione |

InChI |

InChI=1S/C16H8N2O6/c1-7(19)10-6-11(18(23)24)12-13(14(10)17-22)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,1H3 |

Clave InChI |

CSJUKGNLUWPQDW-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=C2C(=C1N=O)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.